molecular formula C19H16N2O4S B11012237 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11012237
M. Wt: 368.4 g/mol
InChI Key: VHDIHUUKYLVDKC-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylfuran-2-carboxylic acid and 4-methyl-2-aminothiazole. The synthetic route may involve the following steps:

    Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving 3,5-dimethylfuran-2-carboxylic acid and suitable reagents under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between the furochromene derivative and 4-methyl-2-aminothiazole.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the furochromene core, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furochromene core and thiazole ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide lies in its combined structural features of the furochromene core and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N2O4S/c1-9-7-24-15-6-16-13(4-12(9)15)11(3)14(18(23)25-16)5-17(22)21-19-20-10(2)8-26-19/h4,6-8H,5H2,1-3H3,(H,20,21,22)

InChI Key

VHDIHUUKYLVDKC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NC(=CS4)C)C

Origin of Product

United States

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